molecular formula C20H33ClF3NO3Si2 B13839851 1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz

1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz

Cat. No.: B13839851
M. Wt: 484.1 g/mol
InChI Key: LNKBJQQZJCBPEK-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz is a complex organic compound. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound features multiple tert-butyldimethylsilyl (TBDMS) groups, which are commonly used as protecting groups in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

The synthesis of 1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves several steps:

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves its interaction with the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, inhibiting its activity and preventing the replication of the virus . The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Properties

Molecular Formula

C20H33ClF3NO3Si2

Molecular Weight

484.1 g/mol

IUPAC Name

1-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H33ClF3NO3Si2/c1-18(2,3)29(7,8)27-15-13(21)11-12(17(26)20(22,23)24)14(25)16(15)28-30(9,10)19(4,5)6/h11H,25H2,1-10H3

InChI Key

LNKBJQQZJCBPEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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